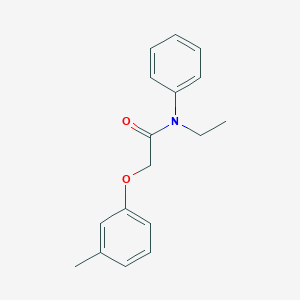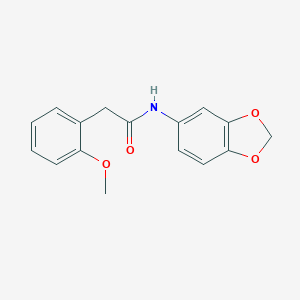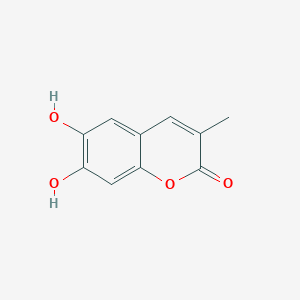
6,7-dihydroxy-3-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dihydroxy-3-methyl-2H-chromen-2-one is a flavonoid compound that has been extensively studied for its potential therapeutic properties. It is commonly known as scopoletin and is found in various plants, including Artemisia annua, Eryngium foetidum, and Cassia alata. Scopoletin has been reported to possess various biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic effects.
Mechanism of Action
The mechanism of action of scopoletin is not fully understood. However, it has been reported to exert its biological effects through various mechanisms, including antioxidant activity, inhibition of inflammatory mediators, modulation of cell signaling pathways, and regulation of gene expression.
Biochemical and Physiological Effects:
Scopoletin has been reported to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which helps to scavenge free radicals and protect cells from oxidative damage. Scopoletin has also been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. In addition, scopoletin has been reported to exhibit antimicrobial activity against various pathogenic microorganisms, including bacteria, fungi, and viruses. Scopoletin has also been reported to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Advantages and Limitations for Lab Experiments
Scopoletin has various advantages and limitations for lab experiments. One of the advantages is that it is a natural compound that can be easily extracted from plant sources. Scopoletin also possesses various biological activities, making it a useful compound for studying the mechanisms of various diseases and for developing potential therapeutic agents. However, one of the limitations of scopoletin is that it exhibits low solubility in water, which can make it difficult to use in certain types of experiments.
Future Directions
There are various future directions for the study of scopoletin. One of the future directions is to further investigate the mechanisms of action of scopoletin and to identify the specific pathways and targets involved in its biological activities. Another future direction is to investigate the potential applications of scopoletin in the treatment of various diseases, including neurodegenerative diseases, cancer, and diabetes. In addition, future studies could focus on developing new methods for synthesizing scopoletin and improving its solubility in water, which could increase its potential applications in various types of experiments.
Conclusion:
In conclusion, 6,7-dihydroxy-3-methyl-2H-chromen-2-one, or scopoletin, is a flavonoid compound that has been extensively studied for its potential therapeutic properties. It possesses various biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic effects. Scopoletin has various advantages and limitations for lab experiments, and there are various future directions for its study, including investigating its mechanisms of action and potential applications in the treatment of various diseases.
Synthesis Methods
Scopoletin can be synthesized by various methods, including chemical synthesis, microbial fermentation, and plant extraction. The chemical synthesis of scopoletin involves the condensation of salicylaldehyde and acetylacetone in the presence of a base catalyst. Microbial fermentation of scopoletin can be achieved by using various microorganisms, including Streptomyces sp. and Aspergillus terreus. Plant extraction of scopoletin involves the extraction of the compound from various plant sources using solvents such as ethanol, methanol, and water.
Scientific Research Applications
Scopoletin has been extensively studied for its potential therapeutic properties. It has been reported to possess various biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic effects. Scopoletin has also been reported to exhibit neuroprotective effects and to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Product Name |
6,7-dihydroxy-3-methyl-2H-chromen-2-one |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
6,7-dihydroxy-3-methylchromen-2-one |
InChI |
InChI=1S/C10H8O4/c1-5-2-6-3-7(11)8(12)4-9(6)14-10(5)13/h2-4,11-12H,1H3 |
InChI Key |
AUKPTCDSMZHDDA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC(=C(C=C2OC1=O)O)O |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2OC1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)






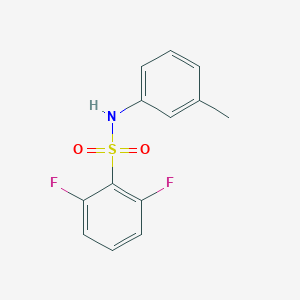
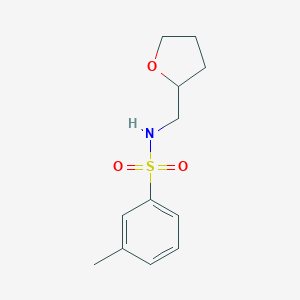
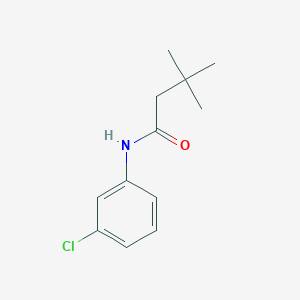
![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)
